REACTION_CXSMILES
|
N(OC(C)(C)C)=O.N[C:9]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][C:12]2[C:13]([CH3:16])=[N:14][S:15][C:11]=2[CH:10]=1.[ClH:22]>C(#N)C.[Cu](Cl)Cl>[Cl:22][C:9]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][C:12]2[C:13]([CH3:16])=[N:14][S:15][C:11]=2[CH:10]=1
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
6-amino-3-methyl-5-nitro-1,2-benzisothiazole
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(C(=NS2)C)C=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
methylene chloride hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 65° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The resultant aqueous mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 20% hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(=NS2)C)C=C1[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |